molecular formula C23H25N3O2 B2369763 1-benzyl-3-(2,6-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one CAS No. 899744-99-1

1-benzyl-3-(2,6-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one

Cat. No.: B2369763
CAS No.: 899744-99-1
M. Wt: 375.472
InChI Key: DLXHAPNKOVSKAU-UHFFFAOYSA-N
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Description

1-benzyl-3-(2,6-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C23H25N3O2 and its molecular weight is 375.472. The purity is usually 95%.
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Scientific Research Applications

Catalysis and Coordination Chemistry

  • Multifaceted Coordination for Catalysis : The compound 1,8-naphthyridine-functionalized N-heterocyclic carbene has been successfully coordinated to Pd(II), W(0), Rh(I), and Ir(III), demonstrating diverse binding modes. This coordination chemistry has applications in catalysis, such as in transfer hydrogenation reactions, showcasing the potential of naphthyridine derivatives in synthesizing novel catalytic compounds (Sinha et al., 2009).

Green Chemistry

  • One-Pot Synthesis : A study highlighted the green synthesis of heterocyclic compounds via a one-pot, three-component cyclocondensation reaction. This approach emphasizes the use of ethanol as a reaction medium and avoids the use of toxic catalysts, aligning with principles of green chemistry (Kamalifar & Kiyani, 2019).

Heterocyclic Compound Synthesis

  • Novel Synthesis of Naphthyridine Derivatives : Research on the synthesis of new substituted 3-aryl-1,8-naphthyridine derivatives and their evaluation for antimicrobial activity illustrates the utility of naphthyridine compounds in medicinal chemistry. This research provides a pathway for the development of new antimicrobial agents (Ravi et al., 2018).

Medicinal Chemistry and Biological Evaluation

  • c-Met Kinase Inhibitors : Incorporating cyclic urea pharmacophores into the 1,6-naphthyridine framework led to the discovery of a new class of c-Met kinase inhibitors. This study highlights the medicinal chemistry applications of naphthyridine derivatives in developing cancer therapeutics (Wang et al., 2013).

Properties

IUPAC Name

1-benzyl-3-(2,6-dimethylpiperidine-1-carbonyl)-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2/c1-16-8-6-9-17(2)26(16)23(28)20-14-19-12-7-13-24-21(19)25(22(20)27)15-18-10-4-3-5-11-18/h3-5,7,10-14,16-17H,6,8-9,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLXHAPNKOVSKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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